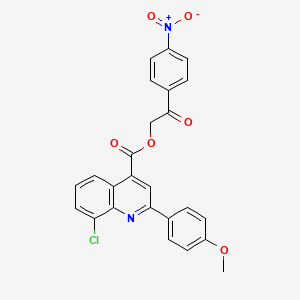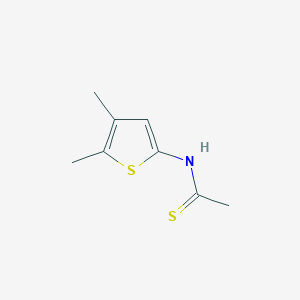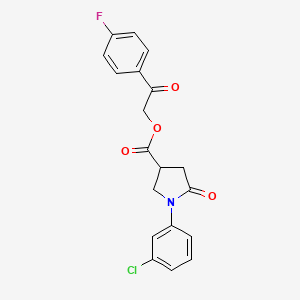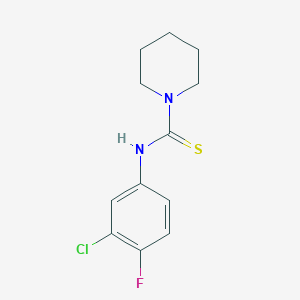![molecular formula C24H23N7O B15151233 N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(4-methylphenyl)glycinamide](/img/structure/B15151233.png)
N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(4-methylphenyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(4-methylphenyl)glycinamide is a complex organic compound belonging to the triazine family. Triazines are known for their diverse applications in various fields, including agriculture, medicine, and materials science. This particular compound is characterized by its unique structure, which includes a triazine core substituted with phenylamino groups and a glycinamide moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N2-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(4-methylphenyl)glycinamide typically involves the sequential substitution of the chlorides in cyanuric chloride with appropriate nucleophiles. The process begins with the reaction of cyanuric chloride with aniline derivatives to introduce the phenylamino groups.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and specific reagents can also enhance the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(4-methylphenyl)glycinamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazine derivatives, while substitution reactions can produce a variety of substituted triazines .
Aplicaciones Científicas De Investigación
N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(4-methylphenyl)glycinamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: The compound is used in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of N2-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(4-methylphenyl)glycinamide involves its interaction with molecular targets through hydrogen bonding, van der Waals forces, and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Hexamethylmelamine: Known for its antitumor properties.
2-amino-4-morpholino-1,3,5-triazine: Used clinically for its antitumor activity.
Hydroxymethylpentamethylmelamine: A hydroxylated metabolite with significant biological activity.
Uniqueness
N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(4-methylphenyl)glycinamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in scientific research .
Propiedades
Fórmula molecular |
C24H23N7O |
|---|---|
Peso molecular |
425.5 g/mol |
Nombre IUPAC |
2-[(4,6-dianilino-1,3,5-triazin-2-yl)amino]-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C24H23N7O/c1-17-12-14-20(15-13-17)26-21(32)16-25-22-29-23(27-18-8-4-2-5-9-18)31-24(30-22)28-19-10-6-3-7-11-19/h2-15H,16H2,1H3,(H,26,32)(H3,25,27,28,29,30,31) |
Clave InChI |
VIEXKJPNTJYJNK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)NC(=O)CNC2=NC(=NC(=N2)NC3=CC=CC=C3)NC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2,2,2-trichloro-1-{[(3-chlorophenyl)carbamothioyl]amino}ethyl)hexanamide](/img/structure/B15151151.png)
![N-(2,3-dimethylphenyl)-2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B15151153.png)
![1-(2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;hydrochloride](/img/structure/B15151161.png)
![4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]-N-(2,4-dimethylphenyl)benzamide](/img/structure/B15151169.png)
![Dimethyl 1,2,6-trimethyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B15151174.png)
![N-benzyl-8-({6-[3-(4-ethylpiperazin-1-yl)azetidin-1-yl]pyridin-2-yl}methyl)-6-[(2-fluoro-4-hydroxyphenyl)methyl]-4,7-dioxo-2-(prop-2-en-1-yl)-tetrahydropyrazino[2,1-c][1,2,4]triazine-1-carboxamide](/img/structure/B15151178.png)


![2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-[4-(3-chlorophenyl)piperazin-1-yl]ethanone](/img/structure/B15151217.png)

![6,10,23-Trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosane-17,20-diol](/img/structure/B15151234.png)



